5-Amino-2,5-dimethylhex-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,5-dimethylhex-3-yn-2-ol is an organic compound with the molecular formula C8H15NO It is a tertiary alcohol with an amino group and a triple bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,5-dimethylhex-3-yn-2-ol typically involves the reaction of 2,5-dimethylhex-3-yn-2-ol with an amine source. One common method is the nucleophilic substitution reaction where the hydroxyl group is replaced by an amino group. The reaction conditions often include the use of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,5-dimethylhex-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
5-Amino-2,5-dimethylhex-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2,5-dimethylhex-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the triple bond provides rigidity to the molecule, influencing its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhex-3-yn-2-ol: Lacks the amino group, making it less reactive in certain substitution reactions.
5-Amino-2,5-dimethylhex-3-en-2-ol: Contains a double bond instead of a triple bond, affecting its chemical reactivity and stability.
5-Amino-2,5-dimethylhexane-2-ol: Saturated compound with different physical and chemical properties.
Uniqueness
5-Amino-2,5-dimethylhex-3-yn-2-ol is unique due to the presence of both an amino group and a triple bond in its structure. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-amino-2,5-dimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C8H15NO/c1-7(2,9)5-6-8(3,4)10/h10H,9H2,1-4H3 |
InChI Key |
BOCDYTJBBFORCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(C)(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.